molecular formula C17H16BrN3O4 B423139 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE

Cat. No.: B423139
M. Wt: 406.2g/mol
InChI Key: UBAXTQIKEUFKCK-KEBDBYFISA-N
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Description

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE typically involves multiple steps. One common approach is to start with the bromination of a suitable phenyl benzoate derivative. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then subjected to further functionalization to introduce the carbamoylhydrazinylidene and ethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine and iron(III) bromide.

    Coupling Reactions: Palladium catalysts and boron reagents.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted aromatic compounds.

Scientific Research Applications

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. For instance, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final substituted product .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16BrN3O4

Molecular Weight

406.2g/mol

IUPAC Name

[2-bromo-4-[(E)-(carbamoylhydrazinylidene)methyl]-6-ethoxyphenyl] benzoate

InChI

InChI=1S/C17H16BrN3O4/c1-2-24-14-9-11(10-20-21-17(19)23)8-13(18)15(14)25-16(22)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H3,19,21,23)/b20-10+

InChI Key

UBAXTQIKEUFKCK-KEBDBYFISA-N

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OC(=O)C2=CC=CC=C2

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)N)Br)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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